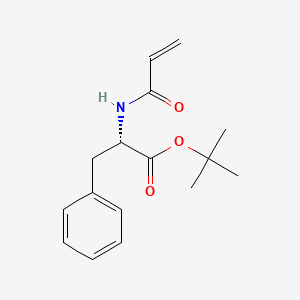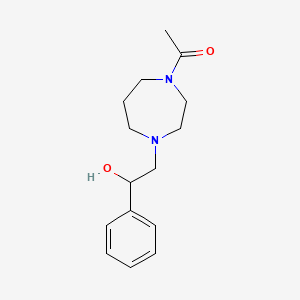
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide, also known as BRD0705, is a small molecule compound that is currently being researched for its potential therapeutic applications. This compound belongs to the pyrrole-2-carboxamide family and is a potent inhibitor of the bromodomain and extraterminal (BET) proteins. BET proteins are a group of epigenetic regulators that play a crucial role in gene expression and are implicated in various diseases such as cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide is a potent inhibitor of BET proteins, which are epigenetic regulators that play a crucial role in gene expression. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. Inhibiting BET proteins using 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide prevents the recruitment of transcriptional machinery and reduces gene expression. This results in the inhibition of cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory genes. In a mouse model of heart failure, 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide improved cardiac function by reducing fibrosis and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins. This allows for the selective inhibition of BET proteins without affecting other epigenetic regulators. However, one limitation of using 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide is its relatively low potency compared to other BET inhibitors. This may require higher concentrations of the compound to achieve the desired effect.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and potency of the compound. Another direction is to investigate the potential therapeutic applications of 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide in other diseases such as neurological disorders and viral infections. Additionally, the combination of 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide with other drugs or therapies could provide a synergistic effect and improve treatment outcomes. Finally, the development of more potent and selective BET inhibitors could provide new avenues for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with butyl lithium to form the corresponding lithium salt. The next step involves the reaction of the lithium salt with 3-bromo-1-chloropropane to form 4-bromo-N-(3-bromopropyl)-1-methylpyrrole-2-carboxamide. The final step involves the reaction of the intermediate with butyl alcohol in the presence of potassium carbonate to form the desired product, 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide is currently being researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular disorders. BET proteins are implicated in the development and progression of these diseases, and inhibiting them using 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide could provide a new avenue for treatment. 4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cardiac function in a mouse model of heart failure.
Propiedades
IUPAC Name |
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-3-4-7-18-8-5-6-15-13(17)12-9-11(14)10-16(12)2/h9-10H,3-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVFRUFNXBXHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-butoxypropyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)



![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)





![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
